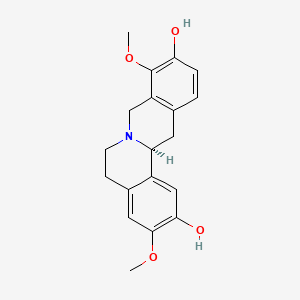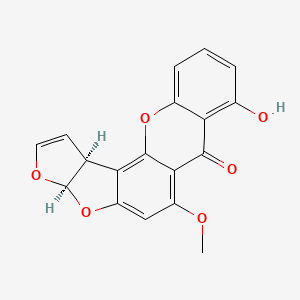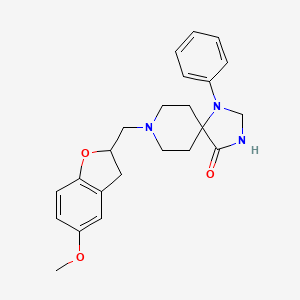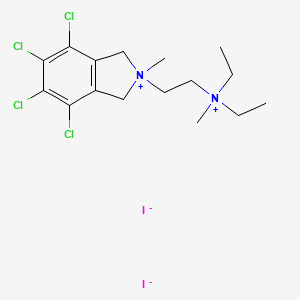
β-玉米赤霉烯醇
描述
Taleranol, also known as P-1560 or Teranol, is a synthetic, nonsteroidal estrogen of the resorcylic acid lactone group . It is related to mycoestrogens found in Fusarium spp . It is the β epimer of zeranol (α-zearalanol) and is a major metabolite of zeranol but with less biological activity .
Synthesis Analysis
The resorcylic acid lactones zearalenone, α-zearalenol, β-zearalenol, α-zearalanol (zeranol), β-zearalanol (taleranol), and zearalanone were converted to their glucuronides on a preparative scale in good yields . Reactions were conducted with bovine uridine 5′-diphosphoglucuronyl transferase (UDPGT) as catalyst and uridine 5′-diphosphoglucuronic acid (UDPGA) as cofactor .Molecular Structure Analysis
Taleranol has a molecular formula of C18H26O5 . Its average mass is 322.396 Da and its monoisotopic mass is 322.178009 Da .Physical and Chemical Properties Analysis
Taleranol has a density of 1.2±0.1 g/cm3, a boiling point of 576.0±50.0 °C at 760 mmHg, and a flash point of 207.9±23.6 °C . It has 5 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .科学研究应用
与血清白蛋白的相互作用
β-玉米赤霉烯醇与血清白蛋白相互作用,血清白蛋白是循环中主要的浆蛋白 . 这种相互作用会影响某些霉菌毒素的毒代动力学 . 使用荧光光谱法和亲和层析法检查了β-玉米赤霉烯醇与人、牛、猪和大鼠血清白蛋白的相互作用 .
外源性雌激素类霉菌毒素
β-玉米赤霉烯醇是一种外源性雌激素类霉菌毒素,由某些镰刀菌属物种产生,特别是禾谷镰刀菌和F. culmorum . 它可以与雌激素受体结合,导致生殖障碍 . 还提出了其潜在的基因毒性、肝毒性、致畸性和免疫毒性作用 .
在玉米赤霉烯酮生物合成中的作用
β-玉米赤霉烯醇在玉米赤霉烯酮的生物合成中起作用,玉米赤霉烯酮是由镰刀菌属物种产生的霉菌毒素 . 玉米赤霉烯酮在哺乳动物体内被广泛生物转化,其被羟基类固醇脱氢酶还原会导致β-玉米赤霉烯醇的形成 .
谷物中的污染物
β-玉米赤霉烯醇是玉米、大麦、小麦和其他谷物的重要污染物 . 它具有热稳定性,可在储存、研磨、烹饪和其他加工步骤中耐受,这使得从食物和饲料中去除它成为一个复杂的问题 .
在生物体液中的检测
可以在奶牛的血清、尿液和牛奶中检测到β-玉米赤霉烯醇及其代谢物 . 这种检测有助于评估玉米赤霉烯酮及其代谢物在不同生物体液和饲料中的相关性 .
在种间差异中的作用
作用机制
Target of Action
Beta-Zearalanol, also known as Taleranol, is a mycotoxin produced by Fusarium species . Its primary targets are estrogen receptors . These receptors play a crucial role in the reproductive system and are involved in the regulation of various physiological processes.
Mode of Action
Despite its nonsteroidal structure, Beta-Zearalanol can bind to estrogen receptors . This binding mimics the action of natural estrogens, leading to changes in the physiological processes regulated by these receptors. The compound’s interaction with its targets can cause reproductive disorders .
Biochemical Pathways
Beta-Zearalanol is a derivative of Zearalenone (ZEN), which is biosynthesized from the acetate-polymalonate pathway . The reduced metabolites of ZEN, including Beta-Zearalanol, are formed in mammals . These metabolites can also activate estrogen receptors, with Alpha-Zearalenol being the most potent endocrine disruptor among these compounds .
Pharmacokinetics
The pharmacokinetics of Beta-Zearalanol involves its interaction with serum albumin, the most abundant plasma protein in circulation . This interaction affects the tissue distribution and elimination of the compound, impacting its bioavailability . The binding affinity of beta-zearalanol towards albumin is lower than that of zen .
Result of Action
The binding of Beta-Zearalanol to estrogen receptors can lead to various effects, including reproductive disorders . Moreover, its potential genotoxic, hepatotoxic, teratogenic, and immunotoxic effects have also been suggested .
Action Environment
The action of Beta-Zearalanol can be influenced by environmental factors. For instance, it is a significant contaminant of maize, barley, wheat, and other cereals . It is heat stable and can withstand storage, milling, cooking, and other processing steps, making its decontamination from food and feeds a complex issue .
生化分析
Biochemical Properties
Beta-Zearalanol plays a crucial role in biochemical reactions due to its ability to interact with estrogen receptors. It binds to these receptors with high affinity, mimicking the action of natural estrogens . The enzymes involved in the metabolism of beta-Zearalanol include hydroxysteroid dehydrogenases, which catalyze the reduction of zearalenone to beta-Zearalanol . Additionally, beta-Zearalanol forms stable complexes with serum albumins, affecting its distribution and bioavailability in the body .
Cellular Effects
Beta-Zearalanol exerts various effects on different types of cells and cellular processes. It induces apoptosis and oxidative stress in mammalian reproductive cells . The compound influences cell signaling pathways by activating estrogen receptors, leading to changes in gene expression and cellular metabolism . Beta-Zearalanol’s estrogenic activity can disrupt normal cellular functions, potentially causing reproductive disorders and other health issues .
Molecular Mechanism
At the molecular level, beta-Zearalanol exerts its effects by binding to estrogen receptors, which leads to the activation of estrogen-responsive genes . This binding interaction can result in the inhibition or activation of various enzymes and proteins involved in cellular processes . Beta-Zearalanol’s ability to mimic natural estrogens allows it to interfere with normal hormonal signaling pathways, leading to altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Zearalanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that beta-Zearalanol can form stable complexes with serum albumins, which may affect its bioavailability and activity over time . Long-term exposure to beta-Zearalanol in in vitro and in vivo studies has been associated with various cellular and physiological changes .
Dosage Effects in Animal Models
The effects of beta-Zearalanol vary with different dosages in animal models. At low doses, beta-Zearalanol can mimic the effects of natural estrogens, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where certain dosages lead to significant changes in cellular and physiological responses . High doses of beta-Zearalanol have been associated with reproductive disorders and other health issues in animal models .
Metabolic Pathways
Beta-Zearalanol is involved in several metabolic pathways, primarily through its conversion from zearalenone by hydroxysteroid dehydrogenases . The compound can also be conjugated with glucuronic acid, which affects its excretion and bioavailability . The metabolic pathways of beta-Zearalanol involve interactions with various enzymes and cofactors, influencing its overall activity and effects in the body .
Transport and Distribution
Beta-Zearalanol is transported and distributed within cells and tissues through interactions with serum albumins . These interactions affect the compound’s localization and accumulation in different tissues . The binding of beta-Zearalanol to serum albumins can influence its bioavailability and activity, impacting its overall effects on cellular and physiological processes .
Subcellular Localization
The subcellular localization of beta-Zearalanol is influenced by its interactions with estrogen receptors and other cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions affect the activity and function of beta-Zearalanol within cells, contributing to its overall effects on cellular processes .
属性
IUPAC Name |
(4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTZBARDOXEAM-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022532 | |
| Record name | Taleranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42422-68-4 | |
| Record name | β-Zearalanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42422-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taleranol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042422684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taleranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALERANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUN219N434 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)





![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)
